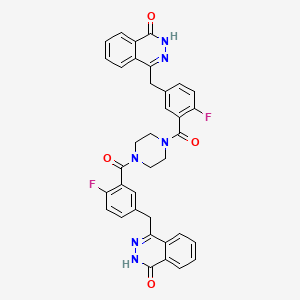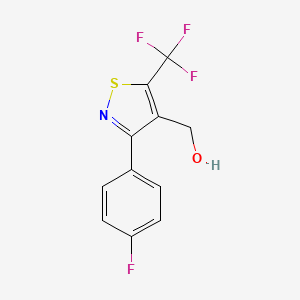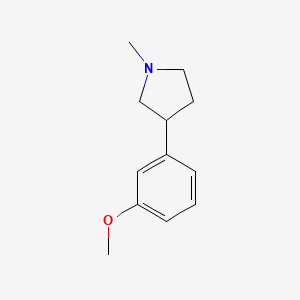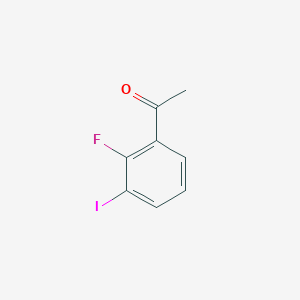
1-(2-Fluoro-3-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Fluoro-3-iodophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a fluorinated phenyl group with an iodinated ethanone . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
For industrial production, the preparation method involving the reaction of 2-fluoroacetophenone with iodine is preferred due to its simplicity and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
1-(2-Fluoro-3-iodophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodophenyl)ethanone: Similar structure but lacks the fluorine atom.
1-(4-Fluoro-3-iodophenyl)ethanone: Similar structure with the fluorine atom at a different position.
1-(2-Fluoro-4-iodophenyl)ethanone: Similar structure with the iodine atom at a different position.
Uniqueness
1-(2-Fluoro-3-iodophenyl)ethanone is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-(2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 |
InChI Key |
GSSUSVIVWXXEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







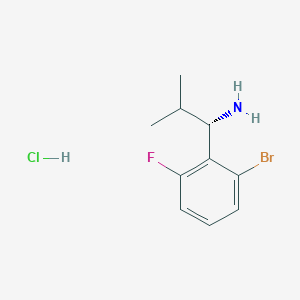
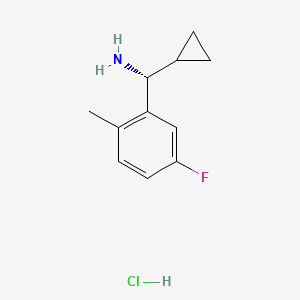
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)

